amino}-2-(4-chlorophenyl)propanoic acid CAS No. 1000985-05-6](/img/structure/B3070115.png)
3-{[(tert-Butoxy)carbonyl](propan-2-yl)amino}-2-(4-chlorophenyl)propanoic acid
Übersicht
Beschreibung
“3-{(tert-Butoxy)carbonylamino}-2-(4-chlorophenyl)propanoic acid” is a chemical compound with the CAS Number: 1000985-05-6 . It has a molecular weight of 341.83 . The compound is a white solid at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is 3-((tert-butoxycarbonyl)(isopropyl)amino)-2-(4-chlorophenyl)propanoic acid . The InChI code is 1S/C17H24ClNO4/c1-11(2)19(16(22)23-17(3,4)5)10-14(15(20)21)12-6-8-13(18)9-7-12/h6-9,11,14H,10H2,1-5H3,(H,20,21) .Physical and Chemical Properties Analysis
The compound is a white solid . It should be stored at temperatures between 0-8°C .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
- This compound has been used in the enantioselective synthesis of neuroexcitant analogues, demonstrating its potential in the creation of specific enantiomers for research in neuropharmacology (Pajouhesh et al., 2000).
Building Blocks for Polyamide Synthesis
- It serves as a building block in the synthesis of chiral monomers, which are precursors to stereoregular polyamides. This application is significant in materials science for developing specific polymeric structures (Gómez et al., 2003).
Electrochemical Studies
- In electrochemistry, derivatives of this compound have been studied for their behavior as stable radicals, providing insights into the electrochemical properties of similar organic compounds (Miura & Muranaka, 2006).
Fluorescent Amino Acid Derivatives
- It is used in the synthesis of highly fluorescent amino acid derivatives, which are valuable in peptide studies and analytical chemistry for probing peptide conformations (Szymańska et al., 2003).
Electrophilic Building Blocks
- The compound is involved in the preparation of electrophilic building blocks for synthesizing enantiomerically pure compounds, highlighting its role in asymmetric synthesis and chirality studies (Zimmermann & Seebach, 1987).
Antimicrobial Agent Synthesis
- It has been used in the synthesis of substituted phenyl azetidines, which are potential antimicrobial agents, indicating its relevance in medicinal chemistry and drug development (Doraswamy & Ramana, 2013).
Lipophilic Amino Acids
- The compound is instrumental in synthesizing N-Boc-protected, mesityl-substituted amino acids, which are used in studies of conformationally rigid, highly lipophilic amino acids, relevant in peptide and protein engineering (Medina et al., 2000).
Organic Acid Studies in Archaea
- In microbiology, derivatives of this compound have been identified in the study of organic acids produced by thermophilic sulfur-dependent anaerobic archaea, contributing to our understanding of extremophile metabolism (Rimbault et al., 1993).
GABA Receptor Research
- It has been synthesized as a potential antagonist of GABA B receptors, playing a role in neurochemistry and pharmacology studies (Abbenante et al., 1997).
Safety and Hazards
Wirkmechanismus
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The compound contains functional groups that are common in bioactive molecules, suggesting it may interact with biological targets through mechanisms such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
The compound’s tert-butoxycarbonyl group suggests it may be metabolized through ester hydrolysis, while its chlorophenyl group may undergo phase II conjugation reactions .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the compound’s structure, it may have a variety of potential effects depending on its specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s tert-butoxycarbonyl group may be sensitive to acidic conditions, which could affect its stability and activity .
Biochemische Analyse
Biochemical Properties
3-{(tert-Butoxy)carbonylamino}-2-(4-chlorophenyl)propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound is known to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions often result in the modulation of enzyme activity, either by inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 3-{(tert-Butoxy)carbonylamino}-2-(4-chlorophenyl)propanoic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Additionally, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 3-{(tert-Butoxy)carbonylamino}-2-(4-chlorophenyl)propanoic acid exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, the compound can inhibit the activity of certain kinases, thereby affecting phosphorylation events and altering cellular signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-{(tert-Butoxy)carbonylamino}-2-(4-chlorophenyl)propanoic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of 3-{(tert-Butoxy)carbonylamino}-2-(4-chlorophenyl)propanoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the modulation of enzyme activity and cellular signaling. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-{(tert-Butoxy)carbonylamino}-2-(4-chlorophenyl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions can influence metabolic flux and alter the levels of specific metabolites. The compound’s involvement in these pathways highlights its potential impact on overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 3-{(tert-Butoxy)carbonylamino}-2-(4-chlorophenyl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. For instance, the compound may be transported into cells via amino acid transporters and subsequently distributed to various organelles, where it exerts its effects .
Subcellular Localization
The subcellular localization of 3-{(tert-Butoxy)carbonylamino}-2-(4-chlorophenyl)propanoic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO4/c1-11(2)19(16(22)23-17(3,4)5)10-14(15(20)21)12-6-8-13(18)9-7-12/h6-9,11,14H,10H2,1-5H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWRBNJRKSPGTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(C1=CC=C(C=C1)Cl)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


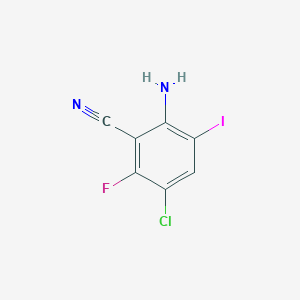
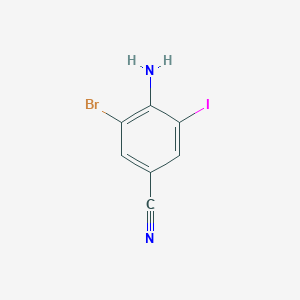
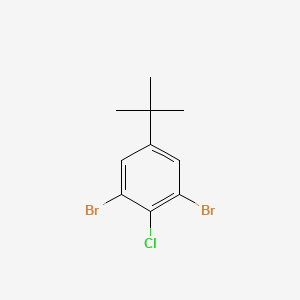
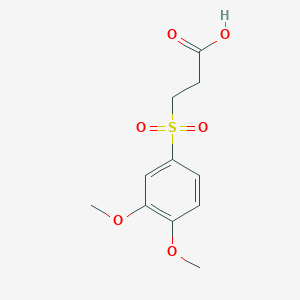
![4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine](/img/structure/B3070061.png)
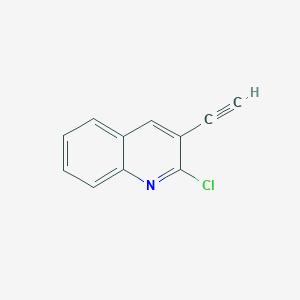
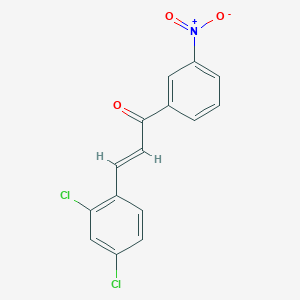
![3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B3070092.png)

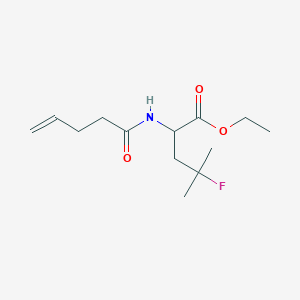
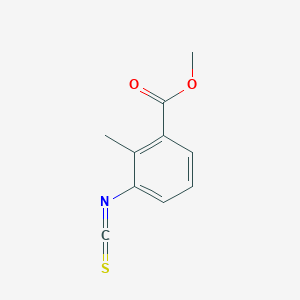
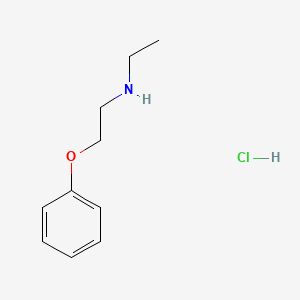
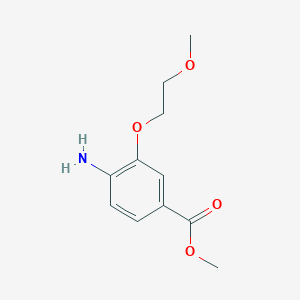
![L-Proline, 1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1,2,4]triazin-2-yl]-2-methyl-](/img/structure/B3070157.png)
